1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[3-(furan-2-yl)-3-hydroxypropyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c16-11(12-4-1-7-18-12)5-6-14-13(17)15-9-10-3-2-8-19-10/h1-4,7-8,11,16H,5-6,9H2,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPABFHSBFRVOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)NCC2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is an organic compound characterized by the presence of furan and thiophene rings, which are known for their stability and reactivity. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential pharmacological properties.
- Molecular Formula : CHNOS
- Molecular Weight : 280.34 g/mol
- CAS Number : 1421516-68-8
The biological activity of this compound is largely attributed to its structural components:
- Furan and Thiophene Rings : These heterocyclic structures can interact with various biological targets, including enzymes and receptors, potentially modulating their activity.
- Hydroxypropyl Group : This group enhances solubility and may facilitate binding to specific molecular sites, improving the compound’s bioavailability.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antitumor Activity
Studies have shown that compounds with similar structural motifs often display significant antitumor properties. For instance, derivatives containing thiophene rings have been noted for their ability to inhibit tumor growth through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis.
Antimicrobial Properties
The presence of both furan and thiophene in this compound suggests potential antimicrobial activity. Research into related compounds has revealed:
- Activity against various bacterial strains.
- Efficacy against fungal pathogens.
Case Studies
- Anticancer Study : A study investigating the effects of thiophene-containing ureas on cancer cell lines demonstrated that these compounds could reduce cell viability significantly compared to controls, indicating potential as chemotherapeutic agents.
- Antimicrobial Evaluation : In vitro assays revealed that derivatives similar to this compound exhibited notable inhibition against Gram-positive and Gram-negative bacteria.
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(pyridin-2-yl)urea | Furan + Pyridine | Moderate antitumor activity |
| 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(benzothiophen-2-yl)urea | Furan + Benzothiophene | High antimicrobial efficacy |
| This compound | Furan + Thiophene | Broad-spectrum biological activity |
Synthesis and Research Applications
The synthesis of this compound typically involves:
- Formation of Hydroxypropyl Intermediate : Reacting furan derivatives with suitable reagents.
- Coupling with Thiophene : Utilizing thiophene isocyanates under controlled conditions.
This compound serves as a building block for synthesizing more complex molecules in medicinal chemistry and materials science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be inferred from related urea-based or heterocyclic pharmaceuticals. Below is a comparative analysis based on substituent effects and known data from analogous molecules:
Table 1: Structural and Functional Comparison
Key Observations :
Heterocyclic Influence: The furan group in the target compound may confer lower metabolic stability compared to thiophene-containing analogs like Tioclomarol, as furans are more prone to oxidative degradation .
Hydroxypropyl Linker: The 3-hydroxypropyl chain introduces polarity, which may improve solubility relative to non-hydroxylated analogs. This feature is absent in Tioclomarol but common in modern urea-based drugs like Sorafenib.
Pharmacological Potential: While Tioclomarol’s anticoagulant activity is linked to its coumarin-thiophene structure , the target urea derivative’s activity remains speculative. Urea derivatives typically target enzymes (e.g., kinases, proteases) via hydrogen-bonding interactions.
Methodological Considerations for Structural Analysis
The absence of crystallographic or spectroscopic data for the compound in the evidence limits direct comparisons. However, tools like SHELX programs (e.g., SHELXL for refinement) are widely used to resolve similar small-molecule structures, suggesting that crystallography could elucidate its conformation and intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
